

Cyclopropyl 2,4-dichlorophenyl ketone: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropyl 2,4-dichlorophenyl ketone

Cat. No.: B1321951

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

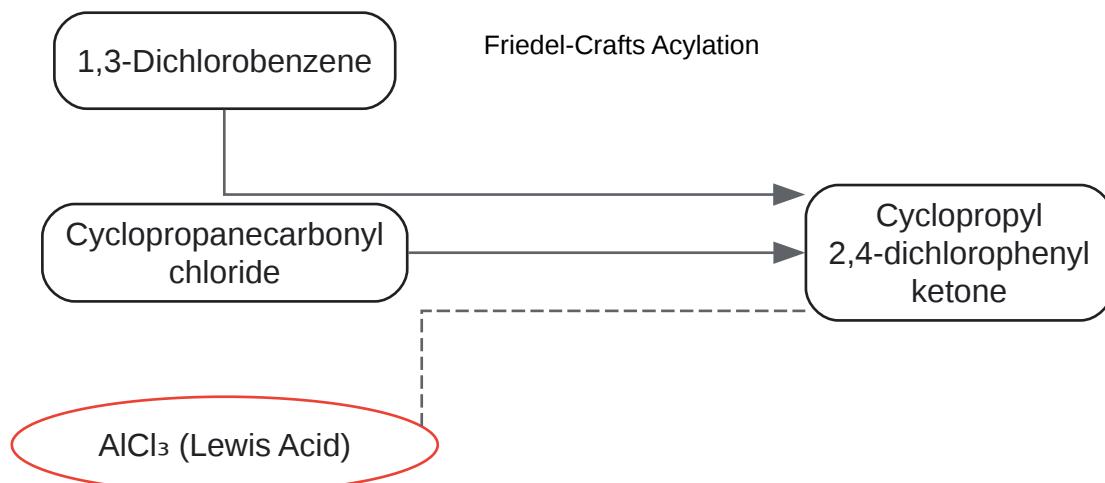
Introduction

Cyclopropyl 2,4-dichlorophenyl ketone, a halogenated aryl cyclopropyl ketone, represents a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, combining the strained three-membered cyclopropyl ring with an electron-deficient dichlorinated phenyl moiety, imparts a distinct reactivity profile that can be exploited for the construction of complex molecular scaffolds. The cyclopropyl group is a well-established motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic properties of drug candidates.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of **cyclopropyl 2,4-dichlorophenyl ketone** as a strategic intermediate in pharmaceutical and agrochemical research.

Physicochemical Properties

A summary of the key physicochemical properties of **Cyclopropyl 2,4-dichlorophenyl ketone** is provided in the table below. This data is essential for reaction planning, purification, and characterization.

Property	Value
CAS Number	212139-17-8
Molecular Formula	C ₁₀ H ₈ Cl ₂ O
Molecular Weight	215.08 g/mol
Boiling Point	294.1 °C at 760 mmHg
Density	1.395 g/cm ³
Refractive Index	1.608
Flash Point	123.0 °C
Vapor Pressure	0.002 mmHg at 25 °C


Note: The data presented in this table is compiled from chemical supplier databases and may vary depending on the purity and measurement conditions.

Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone

While specific literature detailing the optimized synthesis of **cyclopropyl 2,4-dichlorophenyl ketone** is not readily available, two primary synthetic strategies are highly plausible based on established methodologies for analogous compounds: Friedel-Crafts acylation and the Corey-Chaykovsky reaction.

Friedel-Crafts Acylation of 1,3-Dichlorobenzene

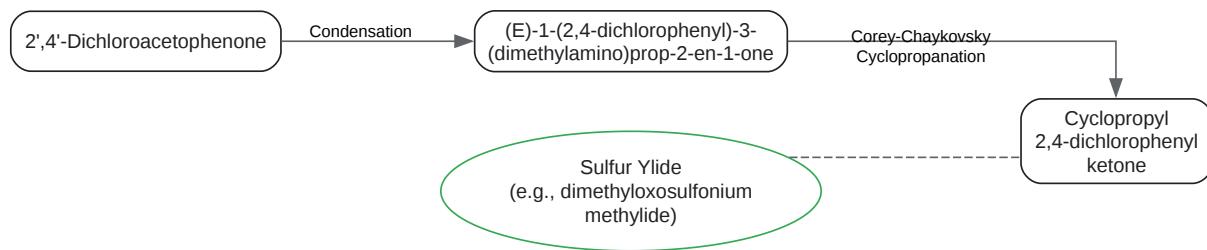
This classical approach involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).^{[3][4]} The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich (relative to the acylium ion) dichlorobenzene ring. Due to the directing effects of the two chlorine atoms, the acylation is expected to occur primarily at the C4 position, yielding the desired product.

[Click to download full resolution via product page](#)

Figure 1. Friedel-Crafts Acylation Pathway.

Representative Experimental Protocol: Friedel-Crafts Acylation

Materials:


- 1,3-Dichlorobenzene
- Cyclopropanecarbonyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (concentrated)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred suspension of anhydrous AlCl_3 (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.
- After the addition is complete, add 1,3-dichlorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Corey-Chaykovsky Reaction

An alternative and often milder approach is the cyclopropanation of a suitable α,β -unsaturated ketone precursor (a chalcone) using a sulfur ylide, such as dimethyloxosulfonium methylide.^[5] ^[6] This method involves the conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.^[7]^[8] The required precursor, (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, can be synthesized from 2',4'-dichloroacetophenone.

[Click to download full resolution via product page](#)

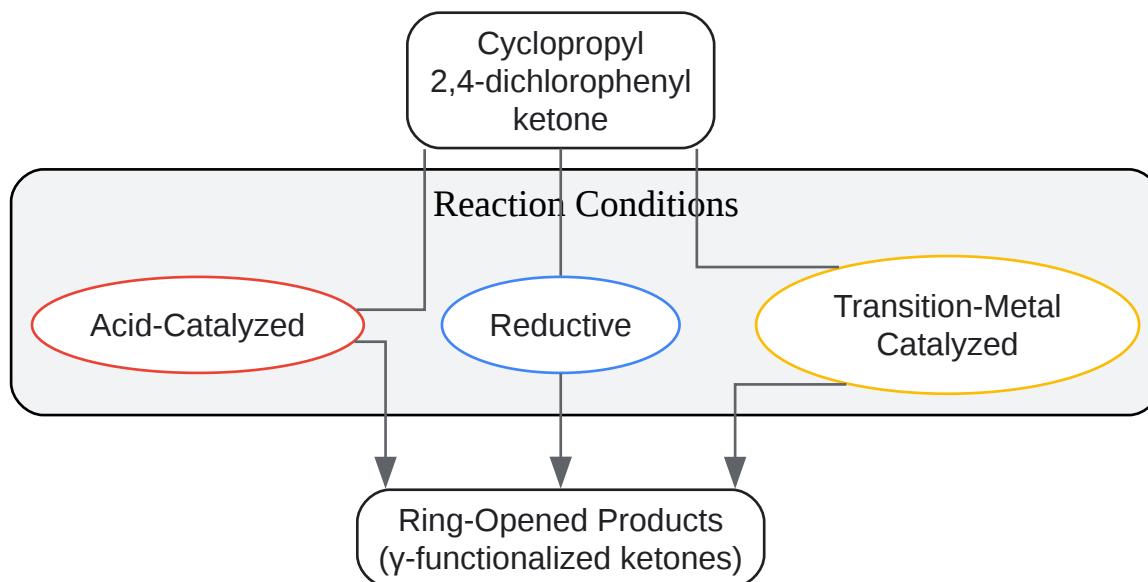
Figure 2. Corey-Chaykovsky Reaction Pathway.

Representative Experimental Protocol: Corey-Chaykovsky Reaction

Materials:

- **(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one**
- Trimethylsulfoxonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous dimethyl sulfoxide (DMSO)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:


- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents) portionwise.
- Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
- Cool the ylide solution to 0 °C and add a solution of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of **cyclopropyl 2,4-dichlorophenyl ketone** stems from the reactivity of both the cyclopropyl ring and the ketone functionality. The electron-withdrawing nature of the 2,4-dichlorophenyl group can influence the reactivity of the adjacent carbonyl and cyclopropyl moieties.

Ring-Opening Reactions

A key transformation of cyclopropyl ketones is the ring-opening of the strained three-membered ring. This can be achieved under various conditions, including acidic, reductive, or transition-metal-catalyzed protocols, to afford linear carbon chains with diverse functionalities. The regioselectivity of the ring-opening is often influenced by the substituents on both the cyclopropyl and the aryl groups.

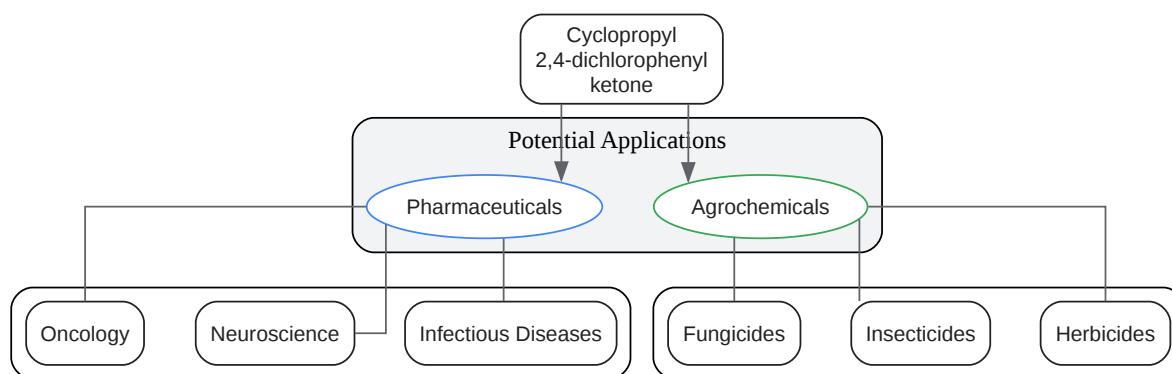
[Click to download full resolution via product page](#)

Figure 3. General Pathways for Ring-Opening Reactions.

Derivatization of the Ketone

The carbonyl group can undergo a wide range of standard transformations, providing access to a variety of derivatives. These include, but are not limited to:

- Reduction to the corresponding secondary alcohol.
- Reductive amination to form amines.
- Wittig reaction to generate alkenes.
- Formation of heterocycles, such as pyrazoles, through condensation with hydrazine derivatives.


These derivatizations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, making **cyclopropyl 2,4-dichlorophenyl ketone** a valuable starting material in multi-step syntheses.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for **cyclopropyl 2,4-dichlorophenyl ketone** is not currently available in the public domain, its structural features suggest significant potential in both medicinal chemistry and agrochemical development.

The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, increase potency, and reduce off-target effects.^{[1][2]} Furthermore, the 2,4-dichlorophenyl moiety is present in numerous approved drugs and agrochemicals. For instance, cyclopropyl ketones are known precursors to potent fungicides. Therefore, **cyclopropyl 2,4-dichlorophenyl ketone** is a promising scaffold for the synthesis of novel bioactive compounds. Potential areas of investigation include its use as an intermediate for:

- Antifungal agents: The combination of the cyclopropyl ketone and dichlorophenyl motifs is found in several classes of fungicides.
- Insecticides: Many modern insecticides incorporate cyclopropyl and halogenated aryl groups.
- Herbicides: The dichlorophenyl group is a common feature in various herbicides.
- Pharmaceuticals: The rigid cyclopropyl linker can be used to orient pharmacophoric groups in a desired conformation for optimal target binding, potentially leading to new therapeutics in areas such as oncology, neuroscience, and infectious diseases.

[Click to download full resolution via product page](#)

Figure 4. Potential Application Areas.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **cyclopropyl 2,4-dichlorophenyl ketone** is not readily available in published literature. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum is expected to show characteristic multiplets for the cyclopropyl protons in the upfield region (approx. 0.8-1.5 ppm). The aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the downfield region (approx. 7.3-7.7 ppm).
- ^{13}C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 195-205 ppm. The cyclopropyl carbons would appear at high field, and the aromatic carbons would be observed in the 120-140 ppm region, with the carbon atoms attached to chlorine showing characteristic shifts.
- IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around $1680\text{-}1700\text{ cm}^{-1}$. Absorptions for the C-H bonds of the cyclopropyl and aromatic rings, as well as C-Cl stretches, would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and a characteristic isotopic pattern for the two chlorine atoms (M^+ , $\text{M}+2$, $\text{M}+4$). Fragmentation would likely involve cleavage of the acyl group and the cyclopropyl ring.

Conclusion

Cyclopropyl 2,4-dichlorophenyl ketone is a synthetic building block with significant potential for the development of novel molecules in the pharmaceutical and agrochemical industries. While detailed experimental and application data for this specific compound is currently limited, its structural features and the known reactivity of related compounds provide a strong foundation for its exploration in various research and development programs. The synthetic routes outlined in this guide offer viable pathways for its preparation, and its versatile reactivity opens up numerous possibilities for the creation of diverse and complex chemical entities.

Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential as a valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review | MDPI [mdpi.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Cyclopropyl 2,4-dichlorophenyl ketone: A Versatile Synthetic Building Block]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1321951#cyclopropyl-2-4-dichlorophenyl-ketone-as-a-synthetic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com